molecular formula C14H15Br2NO6 B14130779 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid CAS No. 1219132-57-6

2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid

Cat. No.: B14130779
CAS No.: 1219132-57-6
M. Wt: 453.08 g/mol
InChI Key: NRXFVCDLBRGEDJ-WLVMBKETSA-N
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Description

2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid is a complex organic compound characterized by its unique structure, which includes dibromo substituents and a dioxooctahydro methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid typically involves multiple steps:

    Formation of the Methanoisoindole Core: The initial step involves the cyclization of a suitable precursor to form the methanoisoindole core. This can be achieved through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.

    Bromination: The dibromo substituents are introduced via a bromination reaction. This step requires the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: The introduction of the dioxo groups is achieved through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Formation of the Pentanedioic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dibromo substituents or reduce the dioxo groups to hydroxyl groups.

    Substitution: The dibromo substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3)

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of iodinated or nitrated derivatives

Scientific Research Applications

2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3aR,4R,7S,7aS)-5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
  • **2-[(3aR,4R,7S,7aS)-5,6-difluoro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid
  • **2-[(3aR,4R,7S,7aS)-5,6-diiodo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid

Uniqueness

The uniqueness of 2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid lies in its dibromo substituents, which confer distinct chemical reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs. The presence of bromine atoms can influence the compound’s electronic properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for further biological studies.

Properties

CAS No.

1219132-57-6

Molecular Formula

C14H15Br2NO6

Molecular Weight

453.08 g/mol

IUPAC Name

2-[(1R,2R,6S,7S)-8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]pentanedioic acid

InChI

InChI=1S/C14H15Br2NO6/c15-10-4-3-5(11(10)16)9-8(4)12(20)17(13(9)21)6(14(22)23)1-2-7(18)19/h4-6,8-11H,1-3H2,(H,18,19)(H,22,23)/t4-,5+,6?,8+,9-,10?,11?

InChI Key

NRXFVCDLBRGEDJ-WLVMBKETSA-N

Isomeric SMILES

C1[C@@H]2[C@H]3[C@@H]([C@H]1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O

Origin of Product

United States

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